

A Comprehensive Guide to Reference Standards for Lamivudine Impurity Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference standards and analytical methodologies for the identification and quantification of impurities in Lamivudine. Ensuring the purity of active pharmaceutical ingredients (APIs) like Lamivudine, an antiretroviral medication used in the treatment of HIV/AIDS and hepatitis B, is critical for drug safety and efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes analytical workflows to aid in the selection of appropriate reference standards and methods for impurity analysis.

Lamivudine and Its Official Impurities

Lamivudine is a synthetic nucleoside analog, and its impurity profile is well-documented in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[3] Below is a summary of commonly listed Lamivudine impurities.



Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Lamivudine	134678-17-4	C8H11N3O3S	229.26
Lamivudine EP Impurity A / USP Related Compound A	173829-09-9	C8H9N3O4S	243.24
Lamivudine EP Impurity B (Enantiomer)	136846-20-3	C8H11N3O3S	229.26
Lamivudine EP Impurity C (Salicylic Acid)	69-72-7	С7Н6О3	138.12
Lamivudine EP Impurity D	134680-32-3	C8H11N3O3S	229.26
Lamivudine EP Impurity E (Cytosine)	71-30-7	C4H5N3O	111.10
Lamivudine EP Impurity F (Uracil)	66-22-8	C4H4N2O2	112.09
Lamivudine EP Impurity G (S-oxide)	160552-55-6	C8H11N3O4S	245.25
Lamivudine EP Impurity H (R- sulfoxide)	160552-54-5	C8H11N3O4S	245.25
Lamivudine EP Impurity J	145986-07-8	C8H10N2O4S	230.24
Lamivudine Dimer Impurity	1904611-18-2	C17H22N6O6S2	470.52

Comparative Analysis of Chromatographic Methods



High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Lamivudine and its impurities.[4][5] The choice of method often depends on the specific impurities being targeted, required sensitivity, and desired analysis time. Below is a comparison of several published methods.

Parameter	Method 1 (UPLC-PDA)[6]	Method 2 (RP- HPLC)[7]	Method 3 (Chiral HPLC) [8]	Method 4 (UPLC-MS/MS) [9]
Column	Acquity UPLC BEH Phenyl C18 (100 x 2.1 mm, 1.7 μm)	Xterra C18 (150 x 4.6 mm, 5 μm)	Lux cellulose-5 (250 x 4.6 mm, 5 μm)	Agilent Zorbax XDB C18 (50 x 2.1 mm, 3.5 μm)
Mobile Phase	A: 0.025 M Ammonium Acetate (pH 3.8), B: Methanol	Methanol: Water (50:50, v/v)	Methanol: Diethylamine (100:0.1, v/v)	A: 5 mM Ammonium Formate with 0.1% Formic Acid, B: Acetonitrile (20:80, v/v)
Elution	Gradient	Isocratic	Isocratic	Isocratic
Flow Rate	0.5 mL/min	0.6 mL/min	0.5 mL/min	0.120 mL/min
Detection	PDA at 277 nm	UV at 270 nm	PDA	MS/MS
Linearity Range	Lamivudine: 0.12-4.51 ppm, Salicylic Acid: 0.20-3.38 ppm	10-50 μg/mL	Not specified	2.5-1000 ng/mL
LOD	Not specified	0.01 μg/mL	0.004%	Not specified
LOQ	Not specified	0.04 μg/mL	0.012%	Not specified
Key Application	Impurity profiling in tablets	Routine QC of bulk drug and formulations	Quantification of enantiomeric impurity	Simultaneous quantification in human plasma



Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide an overview of the experimental protocols for the compared methods.

Method 1: UPLC-PDA for Impurity Profiling[6]

- Standard and Sample Preparation: Dissolve the sample in a diluent of ammonium acetate buffer and methanol (95:5 v/v).
- Chromatographic System: An Acquity UPLC system with a BEH Phenyl C18 column (100 x 2.1 mm, 1.7 μm) is used.
- Mobile Phase and Gradient: The mobile phase consists of 0.025 M ammonium acetate buffer (pH 3.8) and methanol, run in a gradient elution mode.
- Detection: A photodiode array (PDA) detector is set to 277 nm.
- Analysis: The method is validated for specificity, linearity, accuracy, and precision. Forced degradation studies are performed to demonstrate stability-indicating capabilities.

Method 2: RP-HPLC for Routine Quality Control[7]

- Standard and Sample Preparation: Dissolve the sample in the mobile phase.
- Chromatographic System: A standard HPLC system with an Xterra C18 column (150 x 4.6 mm, 5 μm) is employed.
- Mobile Phase: An isocratic mobile phase of methanol and water (50:50, v/v) is used.
- Detection: A UV detector is set at 270 nm.
- Analysis: The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.

Method 3: Chiral HPLC for Enantiomer Quantification[8]

• Standard and Sample Preparation: Dissolve the sample in the mobile phase.

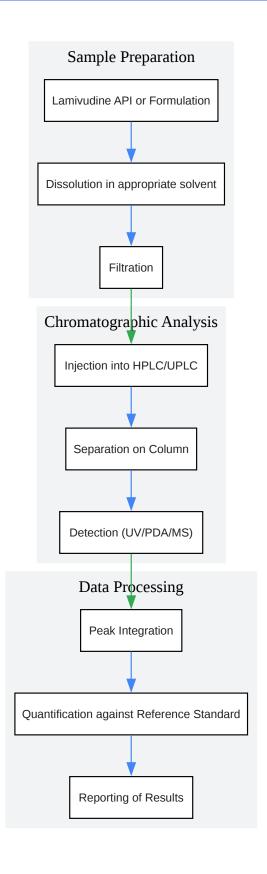


- Chromatographic System: A chiral HPLC system with a Lux cellulose-5 column (250 x 4.6 mm, 5 μm) is utilized.
- Mobile Phase: An isocratic mobile phase of methanol and diethylamine (100:0.1, v/v) is used.
- Detection: A PDA detector is used for analysis. | Key Application | Impurity profiling in tablets
 | Routine QC of bulk drug and formulations | Quantification of enantiomeric impurity |
 Simultaneous quantification in human plasma |

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a general workflow for Lamivudine impurity analysis and the relationship between Lamivudine and its key impurities.

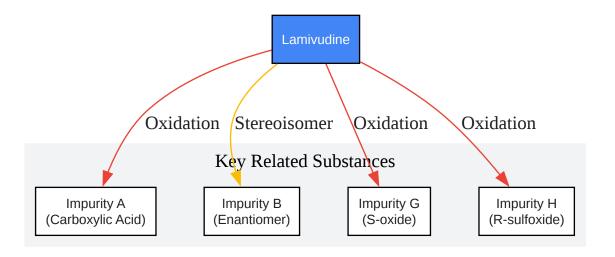




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Caption: General workflow for Lamivudine impurity analysis.





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Caption: Relationship between Lamivudine and its key impurities.

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